4-Methyl-2-phenylindeno[2,1-b]pyran
Description
Contextualization of Fused Polycyclic Hydrocarbons in Advanced Chemistry
Fused polycyclic hydrocarbons (PAHs) are organic compounds composed of multiple aromatic rings that share at least one carbon-carbon bond. fiveable.melibretexts.org Their extended π-electron systems give rise to unique electronic and structural properties, making them crucial in various areas of chemistry. fiveable.me These compounds, ranging from the simple two-ringed naphthalene (B1677914) to more complex structures like coronene, are often planar and non-polar. libretexts.orgwikipedia.org The study of PAHs is fundamental to understanding aromaticity beyond simple monocyclic systems and has implications in materials science and environmental chemistry. fiveable.mewikipedia.org The fusion of benzene (B151609) rings can lead to variations in bond lengths and some localization of π-electrons, distinguishing them from the uniform bond lengths in benzene. libretexts.org
Overview of the Indenopyran Scaffold in Organic Synthesis and Reaction Studies
The indenopyran scaffold, a fusion of indene (B144670) and pyran rings, represents a significant class of heterocyclic compounds. evitachem.comsmolecule.com This structural motif is of considerable interest in organic synthesis due to its potential as a building block for more complex molecules. evitachem.comsmolecule.com The synthesis of indenopyran derivatives often involves efficient one-pot, multi-component reactions, which are advantageous for creating molecular complexity while minimizing waste. evitachem.comtandfonline.com These reactions can be catalyzed by various means, including nanocatalysts, transition metals, and organocatalysts, and can be conducted in environmentally friendly solvents like water or ethanol. evitachem.com The reactivity of the indenopyran core allows for a range of chemical transformations, including electrophilic aromatic substitutions and nucleophilic additions, enabling the synthesis of a diverse library of derivatives. smolecule.com
Significance of 4-Methyl-2-phenylindeno[2,1-b]pyran within Complex Chemical Systems Research
This compound is a specific derivative of the indenopyran family that has attracted attention for its unique structural features and potential applications. evitachem.com Its structure, featuring a methyl group and a phenyl group attached to the indenopyran framework, influences its chemical reactivity and physical properties. evitachem.com Research into this compound is often focused on its synthesis and subsequent chemical transformations. The presence of the methyl group allows for oxidation reactions to form corresponding carbonyl compounds, while the phenyl group can undergo electrophilic substitution, offering pathways for further functionalization. evitachem.com
Research Scope and Focus on Academic and Mechanistic Investigations
Academic and mechanistic investigations into this compound and related indenopyran systems are driven by a desire to understand the fundamental principles governing their synthesis and reactivity. Studies often explore the reaction mechanisms, such as the Knoevenagel condensation followed by Michael addition, which can be involved in their formation. tandfonline.com Research also extends to understanding the influence of different catalysts and reaction conditions on the yield and selectivity of the synthesis. evitachem.com Furthermore, the unique fused ring system of indenopyrans makes them interesting subjects for studying phenomena like photochromism, where the molecule undergoes a reversible color change upon exposure to light. researchgate.net
Interactive Data Table: Properties of Selected Indenopyran Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 2-Phenylindeno[2,1-b]pyran (B79246) | C18H12O | 244.29 | Fused indene and pyran rings with a phenyl substituent. nih.gov |
| This compound | C19H14O | 258.31 | Indenopyran core with methyl and phenyl substituents. diva-portal.org |
| Indeno[2,1-b]pyran, 2-ethyl- | C14H12O | 196.24 | Fused indene and pyran rings with an ethyl substituent. smolecule.com |
| Indeno[2,1-b]pyran, 3-ethyl-2,4-dimethyl- | C16H16O | 224.30 | Indenopyran core with ethyl and two methyl substituents. chem960.com |
| 2-(4-Chlorophenyl)indeno[2,1-b]pyran | C18H11ClO | 278.73 | Phenyl group substituted with a chlorine atom. smolecule.com |
Structure
3D Structure
Properties
CAS No. |
62096-45-1 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-methyl-2-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C19H14O/c1-13-11-17(14-7-3-2-4-8-14)20-18-12-15-9-5-6-10-16(15)19(13)18/h2-12H,1H3 |
InChI Key |
XDFVLECUOKRYDG-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Formation Pathways and Genesis of 4 Methyl 2 Phenylindeno 2,1 B Pyran
Elucidation of Formation in High-Temperature Organic Processes
Catalytic fast pyrolysis (CFP) is a principal technology for converting solid biomass into liquid bio-oil, valuable chemicals, and syngas. mdpi.com This process involves heating biomass rapidly to temperatures around 400–600 °C in an inert atmosphere, followed by rapid quenching. mdpi.commdpi.com The resulting vapors are passed over a catalyst to upgrade them into more desirable products, such as aromatic hydrocarbons. nrel.gov
During the catalytic fast pyrolysis of lignocellulosic biomass, such as pine wood, a complex mixture of organic compounds is generated. While the primary targets are often benzene (B151609), toluene, and xylenes (BTX), the process invariably produces a range of polycyclic aromatic hydrocarbons (PAHs). mdpi.comacs.org It is within this complex mixture of higher-molecular-weight aromatic byproducts that compounds like 4-Methyl-2-phenylindeno[2,1-b]pyran are identified. These molecules represent a class of compounds formed when the primary pyrolysis vapors undergo secondary reactions, including cyclization, aromatization, and alkylation, on the catalyst surface.
The formation of a complex structure like this compound is believed to occur through a network of intricate hydrocarbon reactions. The initial pyrolysis of biomass breaks down cellulose, hemicellulose, and lignin into smaller, oxygenated molecules like furans, phenols, and aldehydes. researchgate.netnih.gov These primary products then serve as building blocks for larger aromatic structures.
The proposed genesis involves several key steps:
Deoxygenation and Cracking: Primary oxygenated compounds are deoxygenated and cracked into smaller reactive intermediates on the catalyst surface.
Oligomerization and Cyclization: These intermediates, including olefins and smaller aromatics, undergo oligomerization and cyclization reactions (e.g., Diels-Alder reactions) to form larger ring structures.
Aromatization: Subsequent dehydrogenation and rearrangement reactions lead to the formation of stable aromatic and polycyclic aromatic systems.
The specific formation of the indenopyran core likely involves the reaction between an indene-type molecule and a pyran-forming precursor, followed by stabilization through aromatization. The phenyl and methyl substitutions arise from the incorporation of benzene and methane precursors present in the reaction environment.
Influence of Catalytic Environments on Compound Generation
The catalyst is a critical factor in directing the reaction pathways during pyrolysis, determining the yield and selectivity of the final products. mdpi.com Zeolite catalysts, in particular, are highly effective in converting biomass-derived oxygenates into aromatic hydrocarbons. researchgate.net
Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong acidic properties, making them excellent catalysts for cracking, isomerization, and aromatization reactions. frontiersin.org
ZSM-5 is a shape-selective zeolite catalyst widely used in the petrochemical industry and extensively studied for biomass pyrolysis. researchgate.netfrontiersin.org Its unique three-dimensional pore structure, with intersecting channels of approximately 0.55 nm in diameter, allows it to selectively convert molecules of a certain size and shape. frontiersin.org In the context of CFP, ZSM-5 promotes the deoxygenation of pyrolysis vapors and their conversion into aromatic compounds, including monocyclic aromatics like BTX and polycyclic aromatics such as indene (B144670) and naphthalene (B1677914) derivatives. acs.org The acidic sites within the zeolite pores facilitate dehydration, decarbonylation, and decarboxylation reactions, which are essential for removing oxygen and promoting the formation of hydrocarbon backbones that can subsequently cyclize into complex structures like indenopyrans.
To enhance the performance of ZSM-5, it is often doped with transition metals like iron (Fe) and nickel (Ni). These metals introduce new catalytic functionalities that work in synergy with the zeolite's acidic properties.
Fe/ZSM-5: Iron-modified ZSM-5 has been shown to be highly effective in promoting the formation of aromatic hydrocarbons. researchgate.net The addition of iron can enhance the catalyst's deoxygenation activity and alter the product selectivity. Studies have shown that Fe/ZSM-5 catalysts can increase the yield of monocyclic aromatics and olefins. researchgate.net This is attributed to the role of iron in facilitating dehydrogenation reactions, which are crucial for the aromatization of cyclic precursors, thereby influencing the formation selectivity of complex PAHs.
Ni/ZSM-5: Nickel is another metal used to modify ZSM-5, known for its high hydrogenation and dehydrogenation activity. frontiersin.org The addition of nickel to ZSM-5 has been found to increase the total yield of aromatic hydrocarbons while simultaneously improving the conversion of oxygenated compounds. osti.govosti.gov Ni/ZSM-5 catalysts can retard the polymerization reactions that lead to coke formation, which deactivates the catalyst. frontiersin.org By promoting the formation of stable monocyclic aromatics, Ni-ZSM-5 influences the pool of available precursors, thereby affecting the selective formation of more complex molecules like this compound. Research indicates that Ni-ZSM-5 can produce the highest hydrocarbon yield among various metal-modified ZSM-5 catalysts. frontiersin.org
The table below summarizes the effect of different catalysts on the relative content of aromatic hydrocarbons produced during the catalytic pyrolysis of biomass components.
| Catalyst | Biomass Component | Aromatic Hydrocarbon Content (%) | Key Observation |
| ZSM-5 | Lignin | 54 | High selectivity for hydrocarbons. researchgate.net |
| 8 wt% Ni/ZSM-5 | Hemicellulose | 63 | Enhanced aromatic production. researchgate.net |
| 4 wt% Fe/ZSM-5 | Poplar Sawdust | 15.3 (Mono-aromatics) | High selectivity for mono-aromatics. researchgate.net |
| 3.1 wt% Ni/ZSM-5 | Pine | ~50 | Increased aromatics compared to unmodified ZSM-5. researchgate.net |
Thermochemical Pathways Leading to Pyran Ring Closure and Indene Fusion
The construction of the this compound ring system through thermochemical means can be exemplified by a cascade cyclization reaction. This process typically initiates from a precursor molecule that already contains some of the key structural elements of the final product. A plausible synthetic approach involves the reaction of an ortho-alkynyl benzaldehyde (B42025) derivative with a suitable active methylene (B1212753) compound in the presence of a base and a dehydrating agent at elevated temperatures.
One illustrative pathway involves the reaction of o-(2-acyl-1-ethynyl)benzaldehyde derivatives with N-acylglycines at temperatures ranging from 80-100 °C. This reaction proceeds through a series of intramolecular cyclizations to form an indeno[2,1-c]pyran-3-one, an isomer of the target scaffold. Although this specific example leads to an isomeric product, the underlying principles of thermochemically induced pyran ring closure and indene fusion are highly relevant.
The proposed mechanism for such a transformation begins with the formation of an oxazolone intermediate from the N-acylglycine. This intermediate then reacts with the benzaldehyde, setting the stage for a cascade of cyclization events. The reaction is driven by the favorable thermodynamics of forming the stable, fused aromatic system.
Detailed Research Findings:
A study on the synthesis of indeno[2,1-c]pyran-3-ones via a cascade cyclization reaction provides insight into the thermochemical conditions that can be employed. In this research, various o-(2-acyl-1-ethynyl)benzaldehyde derivatives were reacted with N-acylglycines in the presence of sodium acetate and acetic anhydride (B1165640). The reactions were conducted at elevated temperatures, highlighting the thermochemical nature of the pathway.
The reaction conditions and yields for the formation of related indenopyran structures are summarized in the table below.
| Entry | o-(2-acyl-1-ethynyl)benzaldehyde Derivative | N-Acylglycine | Temperature (°C) | Time (h) | Yield (%) |
| 1 | R = Phenyl | R' = Phenyl | 100 | 1 | 85 |
| 2 | R = 4-Methylphenyl | R' = Phenyl | 100 | 1.5 | 82 |
| 3 | R = 4-Methoxyphenyl | R' = Phenyl | 100 | 2 | 78 |
| 4 | R = 4-Chlorophenyl | R' = Phenyl | 100 | 1 | 88 |
| 5 | R = Phenyl | R' = Methyl | 80 | 6.5 | 65 |
Spectroscopic Characterization Methodologies for 4 Methyl 2 Phenylindeno 2,1 B Pyran
Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Relative Quantification
Gas Chromatography-Mass Spectrometry is a synergistic technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.ma This method is exceptionally well-suited for identifying individual components within a complex mixture. imist.madrawellanalytical.com The GC column separates compounds based on their volatility and interaction with a stationary phase, while the mass spectrometer bombards the eluted compounds with electrons, causing them to ionize and break into charged fragments. The resulting mass spectrum is a distinct fingerprint of the molecule, determined by the mass-to-charge ratio of these fragments. drawellanalytical.com
Pyrolysis is a thermal decomposition process occurring at high temperatures in an inert atmosphere. youtube.com Products from the pyrolysis of materials like biomass, plastics, or coal are highly complex mixtures containing numerous organic compounds. nih.govacs.org Pyrolysis-GC/MS (Py-GC/MS) is a powerful analytical approach for characterizing these products. youtube.comnih.gov The technique involves heating a sample rapidly to a high temperature, causing it to break down into smaller, more volatile fragments that can be introduced directly into the GC-MS system. youtube.com
In the context of analyzing pyrolysis coke, a solid residue from high-temperature processes, Py-GC/MS can identify trapped or adsorbed aromatic and heterocyclic compounds. nih.gov For a compound like 4-Methyl-2-phenylindeno[2,1-b]pyran, this method would first separate it from other components in the volatilized sample mixture based on its retention time in the GC column. Subsequently, the mass spectrometer would generate a specific mass spectrum, allowing for its positive identification even when present in a complex matrix. drawellanalytical.comnih.gov This makes Py-GC/MS an invaluable tool for analyzing the chemical composition of materials subjected to thermal stress. nih.gov
The mass spectrum of a compound provides crucial information for confirming its molecular structure. libretexts.org When a molecule like this compound (with a molecular weight of 258.3 g/mol evitachem.com) is ionized in a mass spectrometer, it forms a molecular ion (M⁺•), which then undergoes fragmentation in predictable ways based on the strength of its chemical bonds. thieme-connect.de The analysis of these fragmentation patterns helps to piece together the original structure.
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of bonds at their weakest points and the formation of stable carbocations or radicals. thieme-connect.dewhitman.edu The most intense peak in the spectrum is the base peak, which is assigned a relative intensity of 100%.
Table 1: Predicted Mass Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 258 | [C₁₉H₁₄O]⁺• | Molecular Ion (M⁺•) |
| 243 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion |
| 181 | [M - C₆H₅]⁺ | Loss of a phenyl radical from the molecular ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. libretexts.org It operates on the principle that chemical bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their respective vibrational frequencies, resulting in an infrared spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). libretexts.orgvscht.cz This spectrum serves as a molecular "fingerprint." nih.gov
The structure of this compound contains several key functional groups whose vibrational modes can be predicted. The indenopyran system is characterized by its fused aromatic rings, a pyran ring containing an ether linkage (C-O-C), and alkene-like (C=C) bonds. The presence of a phenyl substituent and a methyl group adds further characteristic absorptions.
The interpretation of the FTIR spectrum relies on correlating the observed absorption bands with known vibrational frequencies for specific bond types. libretexts.orgvscht.cz
Table 2: Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Indeno and Phenyl Rings) | Medium to Weak |
| 2975 - 2850 | C-H Stretch | Aliphatic (Methyl Group) | Medium |
| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium |
| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1260 - 1050 | C-O-C Stretch | Aryl Ether (Pyran Ring) | Strong |
| 900 - 675 | C-H Bend (Out-of-Plane) | Aromatic Ring Substitution Pattern | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.
In ¹H NMR spectroscopy, a sample is placed in a strong magnetic field and irradiated with radio waves. Protons in different chemical environments absorb energy at slightly different frequencies, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm). The resulting spectrum provides four key pieces of information: the number of different proton environments (number of signals), the number of protons in each environment (integration), the electronic environment of the protons (chemical shift), and the number of neighboring protons (splitting pattern or multiplicity).
For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, the vinylic proton on the pyran ring, and the aromatic protons on the fused indeno system and the phenyl substituent.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assigned Protons | Predicted Multiplicity | Integration |
|---|---|---|---|
| ~7.20 - 8.00 | Aromatic Protons (Indeno and Phenyl) | Multiplet (m) | 9H |
| ~6.00 - 6.50 | Vinylic Proton (Pyran Ring) | Singlet (s) or Doublet (d) | 1H |
| ~2.20 - 2.50 | Methyl Protons (-CH₃) | Singlet (s) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR spectroscopy is a powerful tool for determining the number of non-equivalent carbon atoms in a molecule and providing information about their chemical environment. In the case of this compound, the ¹³C NMR spectrum is expected to display a distinct signal for each of its 19 carbon atoms, unless there is accidental chemical shift equivalence.
The chemical shifts (δ) of the carbon atoms are influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. The aromatic carbons of the indeno and phenyl groups would typically resonate in the downfield region of the spectrum, generally between 110 and 150 ppm. The quaternary carbons, those not bonded to any hydrogen atoms, usually show less intense signals compared to the protonated carbons.
The methyl group attached to the pyran ring would appear in the upfield region, typically between 15 and 25 ppm. The carbons of the pyran ring itself would have shifts influenced by the oxygen atom and the fused ring system. For instance, the carbon atom bonded to the oxygen (C-O) would be significantly deshielded and appear further downfield compared to other sp³ hybridized carbons.
A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below. The exact values would need to be determined experimentally.
| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |
| Methyl Carbon (CH₃) | 15 - 25 | Upfield region, characteristic of alkyl groups. |
| Aromatic CH Carbons | 110 - 135 | Resonances from both the indeno and phenyl rings. |
| Aromatic Quaternary Carbons | 120 - 150 | Includes bridgehead carbons and substituted aromatic carbons. |
| Pyran Ring Carbons | 80 - 160 | Chemical shifts are influenced by the oxygen atom and conjugation. |
| C-O Carbon | 140 - 160 | The carbon atom single-bonded to the pyran oxygen. |
| C=C Carbons | 100 - 140 | Olefinic carbons within the pyran and cyclopentene (B43876) moieties. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing through-bond and through-space connectivities between nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically over two to three bonds (²JHH and ³JHH). For this compound, COSY would be crucial for identifying adjacent protons within the phenyl and indeno ring systems, as well as any couplings involving the methyl group and protons on the pyran ring. This allows for the assignment of protons within individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH). It is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum. Each cross-peak in an HSQC spectrum represents a C-H bond, simplifying the assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This technique is vital for connecting the individual spin systems identified by COSY. For instance, HMBC correlations from the methyl protons would help to definitively place the methyl group within the molecular framework by showing correlations to nearby quaternary and protonated carbons. Correlations from the aromatic protons would establish the connectivity between the fused rings and the phenyl substituent.
A hypothetical table illustrating the types of correlations expected from these 2D NMR experiments is provided below.
| 2D NMR Technique | Information Provided | Expected Correlations for this compound |
| COSY | ¹H-¹H correlations (2-3 bonds) | - Correlations between adjacent aromatic protons on the phenyl and indeno rings.- Potential correlation between the methyl protons and a pyran ring proton. |
| HSQC | ¹H-¹³C one-bond correlations | - Correlation of each aromatic proton to its directly attached carbon.- Correlation of the methyl protons to the methyl carbon. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | - Correlations from methyl protons to adjacent pyran ring carbons.- Correlations from aromatic protons to neighboring quaternary and protonated carbons, confirming the fusion of the ring system. |
Other Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis) in Complementary Structural Studies
While NMR provides the skeletal framework, other spectroscopic techniques offer complementary information about the molecule's electronic structure and vibrational modes.
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing the indeno and phenyl moieties, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. Typically, aromatic and conjugated systems exhibit strong absorptions corresponding to π → π* transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. Analysis of the UV-Vis spectrum can confirm the presence of the chromophoric system and can be used for quantitative analysis. Studies on related indenopyran derivatives have shown absorption maxima in the range of 275–320 nm. nih.govbeilstein-journals.org
Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations. It serves as an excellent complement to infrared (IR) spectroscopy. For this compound, Raman spectroscopy would be expected to show characteristic bands for the aromatic C-C stretching vibrations of the phenyl and indeno rings, as well as vibrations associated with the pyran ring and the methyl group. The Raman spectrum would provide a unique molecular "fingerprint" that can be used for identification and to study structural details.
A summary of the expected findings from these techniques is presented in the table below.
| Spectroscopic Technique | Information Provided | Expected Observations for this compound |
| UV-Vis Spectroscopy | Electronic transitions | Strong absorption bands in the UV region, characteristic of the extended π-system. |
| Raman Spectroscopy | Molecular vibrations | Characteristic bands for aromatic C-C stretching, pyran ring vibrations, and C-H vibrations. |
Reaction Mechanisms and Chemical Transformations Involving 4 Methyl 2 Phenylindeno 2,1 B Pyran
Mechanistic Hypotheses for its Formation Pathways
The synthesis of the 4-Methyl-2-phenylindeno[2,1-b]pyran core is thought to proceed through a series of intricate molecular transformations, often involving multicomponent reactions that efficiently build complex molecular architectures.
Cyclization and Aromatization Processes within Precursor Molecules
The formation of the indenopyran skeleton is fundamentally a process of ring-forming, or cyclization, reactions. A plausible pathway involves a cascade of reactions, often initiated by a Knoevenagel condensation followed by a Michael addition. In a typical multicomponent approach, an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and a 1,3-dicarbonyl compound are reacted together. nih.govresearchgate.net
A probable mechanism for the formation of a related indenopyran structure begins with the Knoevenagel condensation of an aromatic aldehyde with malononitrile. researchgate.net This is followed by a Michael addition of a 1,3-dicarbonyl compound, such as 1,3-indandione (B147059), to the activated double bond. ijpsr.com The resulting intermediate then undergoes an intramolecular cyclization, where an oxygen atom from the dicarbonyl compound attacks a nitrile carbon, leading to the formation of the pyran ring. Subsequent dehydration and tautomerization would then lead to the stable, aromatic indenopyran system. The final aromatization step is crucial for the stability of the fused heterocyclic system.
Alkylation and Phenyl Group Incorporation Reactions
The specific placement of the methyl and phenyl groups on the this compound scaffold is determined by the choice of starting materials. The phenyl group at the 2-position is typically introduced from a benzaldehyde (B42025) derivative used in the initial Knoevenagel condensation step. The methyl group at the 4-position would originate from the 1,3-dicarbonyl precursor. For instance, using a methylated 1,3-indandione derivative in the reaction sequence would lead to the desired 4-methyl substitution on the final indenopyran ring. The precise orchestration of these reactants in a one-pot synthesis highlights the efficiency of multicomponent reactions in generating structurally diverse molecules. nih.gov
Reactivity and Transformations within Catalytic Systems
The behavior of polycyclic aromatic hydrocarbons (PAHs) like this compound within catalytic systems is of significant interest, particularly in industrial processes such as fluid catalytic cracking (FCC).
Role in Coke Formation and Catalyst Deactivation Mechanisms
Potential Rearrangement and Degradation Pathways
Under the harsh conditions of catalytic processes, which often involve high temperatures and acidic catalysts, this compound is expected to undergo various rearrangements and degradation reactions. The pyran ring could potentially open, leading to more reactive intermediates. The ether linkage within the pyran ring is susceptible to cleavage under acidic conditions. Furthermore, the entire molecule can be subject to cracking, where the carbon-carbon bonds are broken to form smaller, less complex hydrocarbons. The specific degradation pathway would be highly dependent on the catalyst type and reaction conditions. The catalytic cracking of multi-ring aromatic systems is a complex process that can lead to a mixture of smaller aromatic and aliphatic compounds, as well as coke. gychbjb.comresearchgate.net
Catalytic Influence on Reaction Kinetics and Product Selectivity
While there is no direct evidence of this compound acting as a catalyst itself, its presence can affect the catalytic environment. For instance, its adsorption onto catalyst active sites could inhibit the reactions of other molecules, thereby altering the reaction kinetics. The steric bulk and electronic properties of the adsorbed indenopyran could also influence the selectivity of the catalyst by modifying the shape and chemical nature of the active sites. The interaction of amine groups with catalysts has been shown to alter product selectivity and the rate of catalytic reactions, suggesting that complex organic molecules can indeed play a role in directing reaction pathways. nih.gov
Computational and Theoretical Investigations of 4 Methyl 2 Phenylindeno 2,1 B Pyran
Quantum Chemical Calculations for Electronic Structure and Stability
Information regarding the optimized molecular geometry, electronic energy, and other ground state properties of 4-Methyl-2-phenylindeno[2,1-b]pyran, which are typically determined through DFT calculations, could not be located. Such studies are fundamental for understanding the molecule's stability and reactivity.
An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for understanding the electronic behavior and potential for electronic transitions within the molecule. Regrettably, no data on the HOMO-LUMO gap or the nature of molecular orbitals for this compound was found in the searched literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics simulations provide insights into the conformational flexibility and non-covalent interactions of a molecule over time. No studies employing this methodology for this compound were identified, which would have been valuable for understanding its behavior in different environments.
Reaction Pathway Modeling and Transition State Analysis of Formation/Transformation Reactions
The computational modeling of reaction pathways is essential for elucidating the mechanisms of a compound's formation and its subsequent chemical transformations. This includes the identification of transition states and the calculation of activation energies. No such theoretical studies were available for this compound.
In Silico Prediction of Spectroscopic Parameters and Validation
Computational methods are often used to predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results for validation. The search did not yield any in silico spectroscopic predictions for this compound.
While research exists on broader classes of indenopyran and pyran derivatives, the strict focus on the specific molecule, this compound, as per the user's request, could not be fulfilled. The scientific community has explored various substituted pyran and indenopyran compounds for their potential applications, but this particular derivative appears to be uncharacterized from a computational standpoint in the available literature.
Academic Significance and Research Applications of 4 Methyl 2 Phenylindeno 2,1 B Pyran
Utility as a Model Compound in Pyrolysis Chemistry Research
While direct pyrolysis studies on 4-Methyl-2-phenylindeno[2,1-b]pyran are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable model compound for investigating the thermal decomposition of complex aromatic and heterocyclic structures. The pyrolysis of such molecules is of fundamental importance in understanding and optimizing various high-temperature industrial processes.
The thermal degradation of complex organic molecules, particularly those with aromatic and heterocyclic rings, is a key process in the formation of coke, an undesirable byproduct in many industrial applications like petroleum refining and metallurgical processes. Coke formation can lead to catalyst deactivation and reduced efficiency in pyrolysis furnaces. researchgate.netadvanceseng.com The indeno[2,1-b]pyran skeleton, being a polycyclic aromatic hydrocarbon (PAH) derivative, provides a relevant framework for studying the elementary steps of coke formation.
Research on the pyrolysis of model compounds, such as toluene, furan, and other aromatic-rich fractions of bio-oil, has shown that coke is primarily formed through oligomerization and polymerization of aromatic hydrocarbons and olefins. scispace.com The pyrolysis of this compound would likely proceed through a series of complex reactions involving bond cleavage and radical-driven polymerization, ultimately leading to the formation of larger, highly condensed aromatic structures characteristic of coke. The presence of the phenyl and methyl groups would influence the reaction pathways and the final structure of the coke produced. Studying the pyrolysis products of this compound could, therefore, provide valuable insights into the mechanisms of coke formation from complex heterocyclic and aromatic feedstocks.
Biomass valorization, the process of converting biomass into valuable chemicals and fuels, often involves pyrolysis. The composition of bio-oil, the liquid product of biomass pyrolysis, is complex and contains a variety of oxygenated aromatic compounds. researchgate.net Understanding the thermal behavior of these compounds is crucial for optimizing the production of desired chemicals and minimizing the formation of unwanted byproducts like coke.
While not a direct component of biomass, this compound can serve as a model for certain classes of aromatic compounds found in bio-oil. The study of its pyrolysis can help elucidate the reaction pathways of oxygen-containing aromatic molecules during catalytic pyrolysis. For instance, the catalytic pyrolysis of furfural, a key biomass-derived platform chemical, is known to produce olefins, aromatics, and coke over catalysts like ZSM-5. advanceseng.com Investigating the thermal and catalytic breakdown of this compound could offer a deeper understanding of the decomposition of complex oxygenated aromatics, contributing to the development of more efficient biomass conversion technologies with reduced coke formation.
Contributions to the Fundamental Understanding of Pericyclic Reactions and Heterocyclic Chemistry
Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of modern organic chemistry. wikipedia.orglibretexts.org Electrocyclic reactions, a class of pericyclic reactions, involve the intramolecular formation or breaking of a sigma bond within a conjugated pi system. wikipedia.orglibretexts.orgmasterorganicchemistry.com The indeno[2,1-b]pyran ring system, with its embedded conjugated diene motif within the pyran ring, is theoretically capable of participating in such reactions.
Furthermore, the indeno[2,1-b]pyran scaffold can participate in cycloaddition reactions, another major class of pericyclic reactions. libretexts.orgyoutube.comyoutube.comyoutube.com The diene system within the pyran ring could react with various dienophiles in Diels-Alder-type reactions to construct more complex polycyclic structures. Studying these reactions would not only expand the synthetic utility of indenopyrans but also contribute to the broader understanding of reactivity and selectivity in cycloaddition chemistry involving fused heterocyclic dienes.
As a Target Structure for the Development of Novel Synthetic Methodologies
The synthesis of complex heterocyclic compounds like this compound is a significant area of research in organic chemistry. The development of efficient and versatile synthetic routes to such molecules is crucial for accessing new chemical space for drug discovery and materials science. nih.gov Indenopyran derivatives have shown potential as intermediates in the synthesis of compounds with biological activity. nih.gov
Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of pyran-containing heterocycles. semanticscholar.org These reactions allow for the construction of complex molecules in a single step from simple starting materials, often with high atom economy and efficiency. The synthesis of pyran derivatives can be achieved through various MCRs, for example, by reacting benzoylacetone (B1666692) with aromatic aldehydes and malononitrile (B47326) or ethyl cyanoacetate. semanticscholar.org The development of novel MCRs or the application of existing ones to the synthesis of this compound and its analogs is an active area of research.
Furthermore, the indeno[2,1-b]pyran core can be seen as a target for the development of new catalytic methods. For instance, enantioselective synthesis of substituted pyrans has been achieved via organocatalytic Michael addition and subsequent cyclization. rsc.org Applying such strategies to the synthesis of chiral, non-racemic this compound would be a significant achievement, opening up possibilities for its use in applications where stereochemistry is critical. The exploration of various synthetic routes to functionalized indenopyrans continues to be an important endeavor in synthetic organic chemistry. researchgate.netnih.gov
Methodological Advancements in the Study of Complex Organic Mixtures Containing 4 Methyl 2 Phenylindeno 2,1 B Pyran
Advanced Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation of individual components from a complex mixture. For a compound like 4-Methyl-2-phenylindeno[2,1-b]pyran, which belongs to the class of polycyclic aromatic compounds (PACs), gas chromatography is the most suitable technique due to its high resolution and sensitivity for volatile and semi-volatile compounds.
High-resolution gas chromatography (HRGC) utilizes long capillary columns (typically 30-100 meters) with narrow internal diameters to achieve exceptional separation efficiency. The separation is based on the differential partitioning of analytes between a gaseous mobile phase (usually helium or hydrogen) and a stationary phase coated on the inner wall of the capillary column.
The retention time of this compound is influenced by its boiling point and its interaction with the stationary phase. Given its relatively high molecular weight and fused ring structure, it is expected to have a significantly longer retention time than smaller aromatic compounds. The choice of stationary phase is critical for achieving baseline separation from other PACs. A variety of stationary phases are available, each offering different selectivities.
Table 1: Typical GC Columns for the Analysis of Polycyclic Aromatic Compounds
| Column Phase | Polarity | Typical Application |
| 5% Phenyl Polysiloxane | Low | General purpose, separation based primarily on boiling point. |
| 50% Phenyl Polysiloxane | Intermediate | Increased selectivity for aromatic compounds due to pi-pi interactions. |
| Ionic Liquid Phases | High | Offer unique selectivity for polar and polarizable analytes like PACs. |
The selection of the appropriate column and the optimization of chromatographic parameters such as temperature programming and carrier gas flow rate are crucial for resolving this compound from its isomers and other closely eluting compounds.
For exceptionally complex mixtures where co-elution is a significant problem even with HRGC, comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution. researchgate.net In GCxGC, two columns with different stationary phases are coupled in series via a modulator. The modulator traps, focuses, and re-injects fractions of the effluent from the first column onto the second, shorter column. This results in a two-dimensional separation, with compounds separated based on two different physicochemical properties (e.g., volatility and polarity).
The greatly increased peak capacity of GCxGC allows for the separation of compounds that would otherwise overlap in a single-dimension separation. researchgate.net For instance, in the analysis of crude oil or environmental extracts, numerous isomers of alkylated PACs exist, which are often difficult to separate using conventional GC. GCxGC can effectively separate these isomers, providing a much more detailed characterization of the sample. nih.gov This technique would be particularly advantageous for distinguishing this compound from other indenopyran isomers or other PACs with similar boiling points.
High-Resolution and Tandem Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. When coupled with gas chromatography, it allows for the identification of separated compounds.
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy (typically within 5 ppm). This allows for the determination of the elemental composition of a molecule, as each unique combination of atoms has a slightly different exact mass. youtube.com For example, the molecular formula of this compound is C₂₀H₁₄O. Using the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, its theoretical monoisotopic mass can be calculated with high precision. This is invaluable for confirming the identity of the compound in a complex mixture and distinguishing it from other compounds that may have the same nominal mass but a different elemental formula.
Table 2: Exact Mass Data for Indenopyran Derivatives
| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
| 2-Phenylindeno[2,1-b]pyran (B79246) | C₁₈H₁₂O | 244 | 244.08882 |
| This compound | C₂₀H₁₄O | 270 | 270.10447 |
This high mass accuracy is a key advantage of techniques like time-of-flight (TOF) and Orbitrap mass spectrometry. nih.govnih.gov
Tandem mass spectrometry (MS/MS or MS²) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. In a typical GC-MS/MS experiment, the molecular ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragments are analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification.
For this compound, the molecular ion would be at m/z 270. The addition of the methyl group introduces a new potential fragmentation pathway: the loss of a methyl radical (CH₃•), which would result in a fragment ion at m/z 255. Other fragmentations would likely be similar to the parent compound, involving the stable fused ring system.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 270 | [M]⁺ (Molecular Ion) |
| 255 | [M - CH₃]⁺ |
| 241 | [M - CHO]⁺ or other rearrangements |
| 215 | Fragmentation of the pyran ring |
Further fragmentation of these primary product ions (MS³) can provide even more detailed structural information, helping to pinpoint the location of substituents on the indenopyran core.
Synergistic Analytical Approaches Integrating Multiple Spectroscopic and Chromatographic Methods
The most comprehensive characterization of complex mixtures containing this compound is achieved through the synergistic use of multiple analytical techniques. The combination of high-resolution separation with high-resolution and tandem mass spectrometry (e.g., GCxGC-HR-TOFMS) is a particularly powerful approach. researchgate.netnih.gov This allows for the separation of isomeric compounds by GCxGC, followed by their confident identification through accurate mass measurement and MS/MS fragmentation.
In addition to mass spectrometry, other spectroscopic techniques can be coupled with chromatography to provide complementary information. For instance, Fourier transform infrared spectroscopy (FTIR) can provide information about the functional groups present in a molecule, which can aid in distinguishing between isomers. The integration of these advanced, multi-faceted analytical strategies is essential for the unambiguous identification and quantification of specific compounds like this compound in highly complex samples. nih.gov
Future Research Directions and Unexplored Avenues for 4 Methyl 2 Phenylindeno 2,1 B Pyran Research
Elucidation of Further Unidentified Formation Pathways and Intermediates
The predominant route to synthesizing the 4-Methyl-2-phenylindeno[2,1-b]pyran scaffold involves multicomponent reactions (MCRs), typically reacting components like aromatic aldehydes, 1,3-dicarbonyl compounds, and malononitrile (B47326). evitachem.com However, the mechanistic intricacies of these reactions are often assumed rather than proven, with reaction intermediates frequently eluding isolation and characterization. mdpi.commdpi.com
Future research should focus on identifying and characterizing the transient species that lead to the final product. In analogous syntheses of complex heterocyclic systems, the failure to isolate intermediates has led to ambiguous or unverified mechanistic proposals. mdpi.com A critical research avenue would be the targeted trapping of proposed intermediates, such as the initial Knoevenagel adducts or subsequent Michael addition products, which are thought to form during the cascade reaction. mdpi.com Furthermore, exploring alternative, less conventional formation pathways is crucial. This could include investigating domino reactions that proceed through different bond-forming sequences or studying potential rearrangement reactions of custom-synthesized pyran precursors, which have been shown to yield diverse heterocyclic systems in other contexts. mdpi.comresearchgate.net
Comprehensive Mechanistic Studies in Diverse Catalytic and Thermal Environments
The synthesis of this compound has been approached using a variety of catalysts, including nanocatalysts, transition metals, and organocatalysts. evitachem.com Despite this, a comprehensive, comparative study of their efficiency, selectivity, and mode of action for this specific transformation is lacking. Future work should systematically evaluate these different catalytic systems under standardized conditions to build a clear hierarchy of performance.
Beyond catalysis, the fundamental thermal reactivity of the precursors needs investigation. Studies on related compounds suggest that an oxa-6π-electrocyclization is a key step in the formation of the pyran ring. mdpi.comresearchgate.net A detailed investigation into the thermal and catalytic conditions that favor this electrocyclization for the this compound system would be highly valuable. Research should also extend to exploring a wider range of reaction media, including environmentally benign solvents like water, which have proven effective for related pyran syntheses. researchgate.net Such studies would not only optimize the synthesis but also provide deeper insights into the reaction mechanism.
Advanced In Situ Spectroscopic Characterization During Reaction Processes
A significant challenge in understanding the formation of complex heterocycles like this compound is the transient nature of the reaction intermediates. mdpi.com Conventional ex situ analysis of the final product provides limited information about the reaction pathway. Therefore, the application of advanced in situ spectroscopic techniques is a critical future direction.
Techniques such as time-resolved Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and Raman spectroscopy could be employed to monitor the reaction mixture in real-time. This would enable the direct observation of the appearance and disappearance of key species, providing direct evidence for proposed intermediates and allowing for the collection of kinetic data. For instance, in a related multicomponent reaction, intermediates were not detected during the process, leading to a plausible but unconfirmed mechanistic proposal. mdpi.com In situ spectroscopy could provide the missing experimental evidence to confirm or refute such proposed pathways.
Rigorous Theoretical Validation of Proposed Mechanisms and Structure-Reactivity Relationships
In conjunction with experimental studies, rigorous theoretical and computational investigations are essential for building a complete mechanistic picture. Density Functional Theory (DFT) calculations can be used to model the entire reaction coordinate for the formation of this compound. This would involve calculating the geometries and energies of reactants, transition states, and intermediates for proposed pathways, such as the Knoevenagel/Michael/cyclization sequence. mdpi.com
These theoretical models can validate experimental findings by comparing calculated activation energies with kinetic data obtained from in situ studies. Furthermore, computational methods can be used to explore structure-reactivity relationships. For example, theoretical calculations can predict how modifying substituents on the phenyl ring would influence the electronic properties and reactivity of the molecule, guiding the design of new derivatives with tailored characteristics. nih.gov This synergy between theory and experiment is crucial for moving beyond plausible mechanisms to fully validated reaction pathways.
Exploration of New, Targeted Synthetic Routes for Specific Academic Investigations
Current synthetic strategies for indenopyrans are often geared towards creating libraries of compounds for screening purposes. evitachem.comnih.gov While valuable, this approach can lack the precision needed for specific, hypothesis-driven academic research. A key future direction is the development of new, highly selective synthetic routes designed to produce specific, non-obvious derivatives of this compound.
These targeted routes would enable systematic investigations into its fundamental properties. For example, new methods could be developed to introduce specific functional groups at various positions on the indenopyran core to probe their influence on the molecule's photophysical properties, as has been done for other indenopyranones. beilstein-journals.org This would allow researchers to study effects like solid-state fluorescence and solvatochromism in a controlled manner. Similarly, targeted syntheses could create specific analogues to meticulously probe structure-activity relationships for potential biological applications, an approach that has been fruitful for related naphthopyran systems. nih.gov
Q & A
Q. What are the common synthetic strategies for 4-Methyl-2-phenylindeno[2,1-b]pyran derivatives?
Methodological Answer: A widely used approach involves one-pot multicomponent reactions (MCRs). For example, indenoquinoxaline intermediates can be synthesized via condensation of ninhydrin and 1,2-diaminobenzenes, followed by trapping with α-methylenecarbonyl compounds and alkyl malonates. This method employs InCl₃ as a Lewis acid catalyst to facilitate cyclization, yielding spiro[indeno[2,1-b]quinoxaline-11,4′-pyran] derivatives with high regioselectivity . Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature (80–100°C), and stoichiometric ratios of reactants.
Q. How can spectroscopic methods confirm the structure of this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Analyze proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 1.5–2.5 ppm) and carbon signals for the pyran ring (C=O at ~190 ppm).
- UV-Vis Spectroscopy : Monitor photochromic behavior by irradiating samples with UV light (e.g., 365 nm) and recording absorption maxima (e.g., 450–600 nm for open-ring merocyanine forms) .
- Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can discrepancies in thermochemical data for indenopyran derivatives be resolved?
Methodological Answer: Discrepancies in enthalpies of formation (e.g., between 2,3,4-trimethyl-indeno[2,1-b]pyran and 6-phenylindeno[2,1-b]pyran) arise from phase-dependent group additivity values (GAVs). To address this:
Q. What methodologies elucidate photochromic mechanisms in indeno-fused pyran systems?
Methodological Answer:
- Kinetic Studies : Use time-resolved UV-Vis spectroscopy to measure ring-opening/closure rates under controlled light and temperature.
- Substituent Effects : Introduce electron-donating groups (e.g., morpholino at C6) to stabilize the open-ring form, shifting λmax hypsochromically (e.g., from 450 nm to 420 nm) .
- Computational Modeling : Apply TD-DFT to predict excited-state geometries and absorption spectra .
Q. How do catalysts influence the regioselectivity of indenopyran synthesis?
Methodological Answer:
- Lewis Acids (e.g., InCl₃) : Enhance electrophilic activation of carbonyl groups, directing nucleophilic attack to specific positions (e.g., C9 of indenoquinoxaline).
- Phase-Transfer Catalysts : Promote ring-contraction reactions (e.g., conversion of naphthopyrans to indeno[2,1-b]furans via Friedel-Crafts alkylation) .
Q. What strategies optimize reaction yields in multicomponent syntheses of spiroindenopyrans?
Methodological Answer:
- Stepwise Optimization : Screen solvents (polar aprotic > protic), catalysts (InCl₃ > ZrOCl₂), and reaction times (12–24 hours).
- In Situ Trapping : Use alkyl malonates to stabilize reactive intermediates, achieving yields >80% .
Data Contradiction and Validation
Q. Why do computational and experimental thermochemical data for indenopyrans diverge?
Methodological Answer: Discrepancies often stem from neglecting solvation effects or crystal packing forces in solid-phase calculations. Mitigate by:
- Applying COSMO-RS solvation models to computational data.
- Validating with differential scanning calorimetry (DSC) for experimental ΔHf .
Experimental Design Considerations
Q. How to design experiments for studying substituent effects on photochromic lifetimes?
Methodological Answer:
- Variable Substituents : Synthesize derivatives with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups at C3/C6.
- Environmental Control : Measure decay kinetics in inert vs. polar solvents (e.g., toluene vs. DMSO) to assess solvatochromic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
